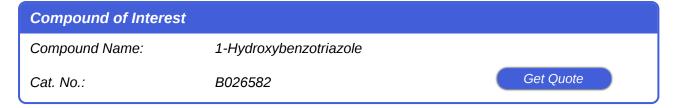


Solubility of 1-Hydroxybenzotriazole in DMF and other organic solvents

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An In-depth Technical Guide to the Solubility of **1-Hydroxybenzotriazole** (HOBt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1- Hydroxybenzotriazole** (HOBt) in N,N-Dimethylformamide (DMF) and other common organic solvents. Understanding the solubility of HOBt, a critical reagent in peptide synthesis and other amide bond formations, is essential for reaction optimization, purification, and overall process efficiency. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its mechanistic role in peptide coupling.

Quantitative Solubility of 1-Hydroxybenzotriazole

The solubility of HOBt has been experimentally determined across a range of temperatures in various organic solvents. A key study utilized the isothermal saturation method to measure the mole fraction solubility from 278.15 K to 313.15 K.[1] The data reveals that HOBt exhibits the highest solubility in polar aprotic solvents like DMF and Dimethyl Sulfoxide (DMSO).[1]

The experimental mole fraction solubilities of HOBt in sixteen different organic solvents are presented in Table 1. This data is crucial for selecting appropriate solvent systems for reactions and purifications involving HOBt.



Table 1: Mole Fraction Solubility (x_1) of **1-Hydroxybenzotriazole** in Various Organic Solvents at Different Temperatures (K)[1]

Tempe rature (K)	DMF	DMSO	Ethano I	n- Propa nol	Isopro panol	Metha nol	Butan one	Aceton e
278.15	0.4015	0.3541	0.2215	0.1985	0.1855	0.1715	0.1415	0.1315
283.15	0.4285	0.3795	0.2395	0.2155	0.2015	0.1865	0.1545	0.1435
288.15	0.4565	0.4055	0.2585	0.2335	0.2185	0.2025	0.1685	0.1565
293.15	0.4855	0.4325	0.2785	0.2525	0.2365	0.2195	0.1835	0.1705
298.15	0.5155	0.4605	0.2995	0.2725	0.2555	0.2375	0.1995	0.1855
303.15	0.5465	0.4895	0.3215	0.2935	0.2755	0.2565	0.2165	0.2015
308.15	0.5785	0.5195	0.3445	0.3155	0.2965	0.2765	0.2345	0.2185
313.15	0.6115	0.5505	0.3685	0.3385	0.3185	0.2975	0.2535	0.2365

Tempe rature (K)	1,4- Dioxan e	n- Heptan ol	n- Hexan ol	Isoam yl Alcoho I	Isooct yl Alcoho I	Ethyl Acetat e	Aceton itrile	Toluen e
278.15	0.0815	0.0715	0.0615	0.0515	0.0415	0.0315	0.0215	0.0115
283.15	0.0895	0.0785	0.0675	0.0565	0.0455	0.0345	0.0235	0.0125
288.15	0.0985	0.0865	0.0745	0.0625	0.0505	0.0385	0.0265	0.0145
293.15	0.1085	0.0955	0.0825	0.0695	0.0565	0.0435	0.0295	0.0165
298.15	0.1195	0.1055	0.0915	0.0775	0.0635	0.0495	0.0335	0.0185
303.15	0.1315	0.1165	0.1015	0.0865	0.0715	0.0565	0.0385	0.0215
308.15	0.1445	0.1285	0.1125	0.0965	0.0805	0.0645	0.0445	0.0245
313.15	0.1585	0.1415	0.1245	0.1075	0.0905	0.0735	0.0515	0.0285



Data sourced from the Journal of Chemical & Engineering Data.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical process development. The following sections describe a detailed quantitative method and a general qualitative procedure.

Isothermal Saturation Method (Quantitative)

This method is used to determine the precise solubility of a compound in a solvent at a specific temperature. The protocol involves creating a saturated solution and then analyzing its concentration.

Materials and Equipment:

- 1-Hydroxybenzotriazole (analytical grade)
- Selected organic solvent (anhydrous, high purity)
- Jacketed glass vessel with a magnetic stirrer
- Thermostatic water bath with temperature control (±0.05 K)
- Analytical balance (±0.0001 g)
- High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes

Procedure:

- Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow it to equilibrate. Circulate the water through the jacketed glass vessel.
- Sample Preparation: Add an excess amount of solid HOBt to a known mass or volume of the solvent in the jacketed glass vessel. The presence of undissolved solid is necessary to



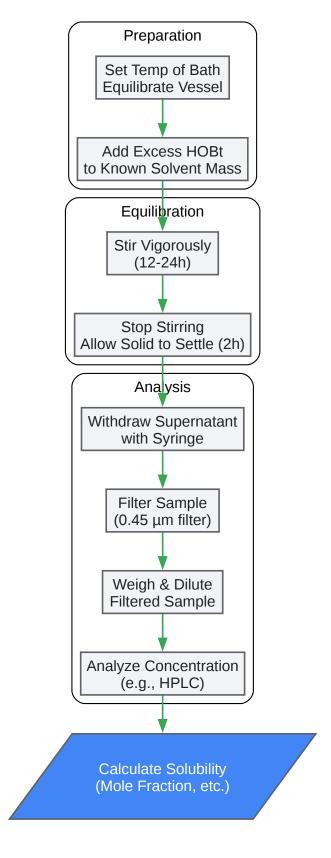




ensure the solution is saturated.

- Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time
 (typically 12-24 hours) to ensure that equilibrium is reached. The time required should be
 determined by preliminary experiments, confirming that the concentration of the supernatant
 does not change over a prolonged period.
- Sample Withdrawal: Stop the stirring and allow the solid to settle for at least 2 hours.
 Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
- Filtration: Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
- Analysis: Determine the mass of the filtered solution. Dilute the sample with a suitable solvent and analyze the concentration of HOBt using a calibrated analytical method, such as HPLC.
- Calculation: Calculate the mole fraction, or other concentration units (e.g., g/100 mL), of HOBt in the saturated solution based on the analytical results and the mass of the solution.





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Caption: Workflow for the Isothermal Saturation Method.



General Solubility Test (Qualitative)

This is a simpler method for quickly assessing the solubility of a compound in various solvents. [2][3][4]

Procedure:

- Add approximately 25 mg of HOBt to a small test tube.
- Add 0.75 mL of the test solvent in small portions (e.g., 0.25 mL at a time).
- After each addition, shake the test tube vigorously for 30-60 seconds.
- Observe if the solid dissolves completely.
- Record the compound as "soluble," "partially soluble," or "insoluble" in that solvent at room temperature.

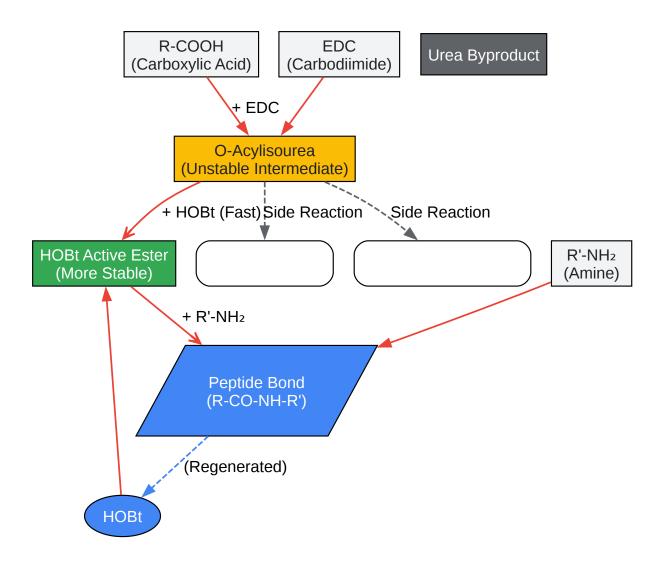
Role of HOBt in Peptide Synthesis

HOBt is most widely used as an additive in carbodiimide-mediated peptide coupling reactions (e.g., with EDC or DCC).[5][6] Its primary functions are to enhance the reaction efficiency and, crucially, to suppress the racemization of the activated amino acid.[6][7][8]

The mechanism involves two key stages:

- Activation: The carboxylic acid of an N-protected amino acid reacts with a carbodiimide (like EDC) to form a highly reactive, but unstable, O-acylisourea intermediate. This intermediate is prone to rearranging into an unreactive N-acylurea or forming an oxazolone, which leads to racemization.
- HOBt Interception: HOBt acts as a nucleophile, rapidly intercepting the O-acylisourea intermediate to form a more stable HOBt-active ester.[9][10] This active ester is less susceptible to racemization and readily reacts with the amino group of the incoming amino acid to form the desired peptide bond, regenerating HOBt in the process.[9][10]





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Caption: Mechanism of HOBt in EDC-mediated peptide coupling.

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